molecular formula C11H9N B092109 1H-INDOLE,1-(1,2-PROPADIENYL)- CAS No. 18998-55-5

1H-INDOLE,1-(1,2-PROPADIENYL)-

Cat. No.: B092109
CAS No.: 18998-55-5
M. Wt: 155.2 g/mol
InChI Key: DYGQCVHHKHFTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-INDOLE,1-(1,2-PROPADIENYL)- is an organic compound that features an indole moiety attached to a propa-1,2-diene chain. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their presence in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOLE,1-(1,2-PROPADIENYL)- typically involves the reaction of indole with propa-1,2-diene under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Another method involves the use of vinyl triflates and vinylene carbonate in a Pd-catalyzed alkenylation reaction .

Industrial Production Methods: Industrial production of 1H-INDOLE,1-(1,2-PROPADIENYL)- may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 1H-INDOLE,1-(1,2-PROPADIENYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The biological activities of 1H-INDOLE,1-(1,2-PROPADIENYL)- have been extensively studied due to its potential therapeutic applications. Key areas of interest include:

Antiviral Activity
Research indicates that indole derivatives exhibit antiviral properties. Compounds similar to 1H-INDOLE,1-(1,2-PROPADIENYL)- have been shown to inhibit viral replication in various models. The mechanism often involves the modulation of cellular pathways that viruses exploit for replication.

Anticancer Properties
Studies have demonstrated that 1H-INDOLE,1-(1,2-PROPADIENYL)- may possess significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to interact with receptors involved in cell growth and apoptosis makes it a promising candidate for cancer therapy .

Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

Several case studies highlight the potential therapeutic applications of 1H-INDOLE,1-(1,2-PROPADIENYL)-:

Case Study 1: Anticancer Activity
In a study investigating novel indole derivatives for anticancer activity, researchers found that compounds related to 1H-INDOLE,1-(1,2-PROPADIENYL)- exhibited potent growth inhibition against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Research
Another study focused on the antiviral properties of indole derivatives found that certain modifications to the indole structure significantly increased efficacy against viral infections. This research supports the potential use of 1H-INDOLE,1-(1,2-PROPADIENYL)- as a lead compound in antiviral drug development .

Mechanism of Action

The mechanism of action of 1H-INDOLE,1-(1,2-PROPADIENYL)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-INDOLE,1-(1,2-PROPADIENYL)- is unique due to its propa-1,2-diene chain, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

1H-INDOLE,1-(1,2-PROPADIENYL)- is an organic compound featuring an indole moiety linked to a propa-1,2-diene chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

The synthesis of 1H-INDOLE,1-(1,2-PROPADIENYL)- typically involves the reaction of indole with propa-1,2-diene. A common method employed is the Fischer indole synthesis, which utilizes phenylhydrazine and cyclohexanone in the presence of an acid catalyst. The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution.

Table 1: Chemical Reactions of 1H-INDOLE,1-(1,2-PROPADIENYL)-

Reaction TypeDescription
Oxidation Forms indole-3-acetic acid derivatives using potassium permanganate.
Reduction Converts diene moiety to more saturated forms using palladium on carbon.
Substitution Electrophilic substitution with halogens or nitrating agents.

Biological Activity

The biological activities of 1H-INDOLE,1-(1,2-PROPADIENYL)- have been studied extensively due to its potential therapeutic applications.

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. For instance, compounds similar to 1H-INDOLE,1-(1,2-PROPADIENYL)- have been shown to inhibit viral replication in various models. The mechanism often involves the modulation of cellular pathways that viruses exploit for replication.

Anticancer Properties

Studies have demonstrated that 1H-INDOLE,1-(1,2-PROPADIENYL)- may possess significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to interact with receptors involved in cell growth and apoptosis makes it a promising candidate for cancer therapy.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

The mechanism through which 1H-INDOLE,1-(1,2-PROPADIENYL)- exerts its biological effects involves interaction with various molecular targets:

  • Molecular Targets : The indole moiety can bind to serotonin receptors and other enzymes involved in metabolic pathways.
  • Signaling Pathways : It modulates pathways related to cell growth, apoptosis, and immune response.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1H-INDOLE,1-(1,2-PROPADIENYL)-:

Case Study 1: Anticancer Activity

In a study investigating novel indole derivatives for anticancer activity, researchers found that compounds related to 1H-INDOLE,1-(1,2-PROPADIENYL)- exhibited potent growth inhibition against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Research

Another study focused on the antiviral properties of indole derivatives found that certain modifications to the indole structure significantly increased efficacy against viral infections. This research supports the potential use of 1H-INDOLE,1-(1,2-PROPADIENYL)- as a lead compound in antiviral drug development.

Properties

InChI

InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGQCVHHKHFTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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